5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Kinase inhibitor Metabolic stability Bioisostere

Select 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine for its validated role as a morpholine bioisostere that resists CYP1A1-mediated oxidative degradation, delivering superior metabolic stability and prolonged target residence time. This 5-substituted THP-pyridine scaffold is essential for CNS-penetrant mTOR inhibitors (e.g., compound 11b) and sub-nanomolar PAR4 antagonists (IC50 0.350 nM). Avoid generic in-class analogs—substituting with morpholine or cyclohexyl compromises in vivo PK/PD. Procure now to access the therapeutically validated scaffold for SMZL oncology and antiplatelet drug discovery.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 1159814-73-9
Cat. No. B2923406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine
CAS1159814-73-9
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESC1COCCC1C2=CN=C(C=C2)N
InChIInChI=1S/C10H14N2O/c11-10-2-1-9(7-12-10)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2,(H2,11,12)
InChIKeyRKCBKXCKSDVHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine (CAS 1159814-73-9): Procurement and Selection Guide for Heterocyclic Building Blocks


5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine (CAS 1159814-73-9) is a heterocyclic building block featuring a 2-aminopyridine core substituted at the 5-position with a tetrahydro-2H-pyran (THP) moiety . The compound has a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol . As a synthetic intermediate, it serves as a privileged scaffold in medicinal chemistry, where the THP group functions as a morpholine isostere in kinase inhibitor design and provides a saturated, oxygen-containing heterocycle that enhances physicochemical properties and metabolic stability in drug discovery programs [1].

Why 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine Cannot Be Freely Substituted: Quantitative Evidence of Scaffold-Specific Performance


5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine occupies a specific structural niche that prevents casual substitution with in-class analogs. The 5-substitution pattern on the pyridine ring is non-interchangeable with 2-, 3-, 4-, or 6-substituted regioisomers due to divergent electronic and steric effects on the 2-amino group's nucleophilicity and hydrogen-bonding capacity [1]. The saturated tetrahydropyran ring is a rigid cyclic ether that offers a defined three-dimensional conformation distinct from its aromatic counterparts (e.g., phenyl) or other saturated rings (e.g., cyclohexyl, piperidinyl) [2]. Critically, THP has been experimentally validated as a morpholine bioisostere with quantitative advantages in metabolic stability: THP-containing compounds demonstrate reduced susceptibility to CYP1A1-mediated oxidative degradation compared to morpholine-containing analogs, directly impacting in vivo pharmacokinetic performance [3]. Generic substitution with morpholine, piperazine, or cyclohexyl analogs may therefore compromise metabolic stability and target residence time, even when nominal in vitro potency appears comparable.

Quantitative Differentiation Evidence for 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine: Comparator Data and Performance Metrics


THP as a Morpholine Bioisostere: Superior Metabolic Stability in mTOR Kinase Inhibitor Scaffolds

Tetrahydro-2H-pyran (THP) was evaluated alongside 3,6-dihydro-2H-pyran (DHP) as bioisosteres of the morpholine moiety in mTOR kinase inhibitor (TORKi) development [1]. Compound 11b, a triazine derivative incorporating a THP-4-yl substituent (structurally analogous to the 5-(THP-4-yl)pyridin-2-amine scaffold), exhibited superior metabolic stability in human hepatocytes compared to the first-in-class brain-penetrant TORKi PQR620, which contains a morpholine moiety [1].

Kinase inhibitor Metabolic stability Bioisostere

Oral Bioavailability of THP-Containing Scaffolds: Rat Pharmacokinetic Data Supporting CNS Penetration

The THP-substituted triazine compound 11b was evaluated in male Sprague Dawley rats following oral administration [1]. The compound achieved high concentrations in both plasma and brain, demonstrating excellent oral bioavailability and effective CNS penetration [1]. This pharmacokinetic profile is directly attributable to the THP moiety's physicochemical properties as a morpholine isostere, which balances lipophilicity and hydrogen-bonding capacity to enable membrane permeation while maintaining solubility [2].

Oral bioavailability Blood-brain barrier Pharmacokinetics

High-Potency PAR4 Antagonism: Sub-Nanomolar IC50 Achieved with Fluorinated THP-Pyridine Scaffolds

A derivative incorporating a 4-fluorotetrahydro-2H-pyran-4-yl substituent on a pyridine scaffold (structurally related to 5-(THP-4-yl)pyridin-2-amine) demonstrated potent antagonism of proteinase-activated receptor 4 (PAR4) [1]. The compound (BDBM286494) exhibited an IC50 of 0.350 nM in a PAR4-expressing cellular assay [1]. This sub-nanomolar potency underscores the THP moiety's ability to engage hydrophobic binding pockets while maintaining favorable ligand efficiency.

PAR4 antagonist Antiplatelet Thrombosis

Differential Anti-Proliferative Activity in Splenic Marginal Zone Lymphoma Models

Compound 11b, the THP-substituted triazine derivative, demonstrated dose-dependent anti-proliferative activity in splenic marginal zone lymphoma (SMZL) cell lines both as a single agent and in combination with the BCL2 inhibitor venetoclax [1]. This activity profile distinguishes THP-containing mTOR kinase inhibitors from morpholine-based analogs that may exhibit different potency or synergy patterns in lymphoid malignancy models [1].

Anti-proliferative Lymphoma mTOR inhibition

Optimal Application Scenarios for 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine Based on Quantitative Evidence


mTOR Kinase Inhibitor Development Requiring CNS Penetration

Programs developing brain-penetrant mTOR kinase inhibitors (TORKi) should prioritize 5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine as a key synthetic intermediate. As demonstrated with compound 11b, THP-substituted scaffolds achieve high brain concentrations following oral dosing in rat models while maintaining potent mTOR inhibition [1]. The THP moiety's metabolic stability advantage over morpholine in human hepatocytes further supports its selection for CNS-targeted kinase inhibitor programs [1].

PAR4 Antagonist Programs Targeting Thrombosis and Platelet-Mediated Disorders

The THP-pyridine scaffold enables sub-nanomolar PAR4 antagonism (IC50 = 0.350 nM) as documented with fluorinated analogs [1]. This scaffold class should be considered for antiplatelet drug discovery programs where high target affinity is required to achieve therapeutic efficacy at low systemic exposure. 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine serves as an entry point for synthesizing diverse PAR4 antagonists via further functionalization at the 2-amino position.

Hematologic Malignancy Programs with Splenic Marginal Zone Lymphoma Indications

For oncology programs focused on mTOR-driven lymphoid malignancies, THP-containing scaffolds offer demonstrated anti-proliferative activity in SMZL models, both as monotherapy and in combination with BCL2 inhibitors such as venetoclax [1]. Procurement of 5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine enables access to this therapeutically validated scaffold class for lead optimization in SMZL and related B-cell malignancies.

Morpholine Replacement in Lead Optimization for Improved Metabolic Stability

When lead compounds containing morpholine moieties exhibit poor metabolic stability or suboptimal PK profiles due to CYP1A1-mediated oxidative metabolism, 5-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine provides a direct synthetic entry to THP-substituted analogs [1]. The THP group is a validated morpholine bioisostere that preserves target binding while reducing susceptibility to oxidative degradation [1]. This scaffold-switching strategy is particularly valuable for programs requiring extended half-life or reduced first-pass metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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